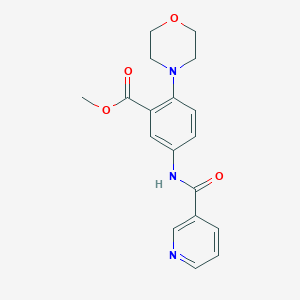

![molecular formula C11H11N5S B509584 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 874591-55-6](/img/structure/B509584.png)

2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Vue d'ensemble

Description

“2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been found to exhibit significant antimicrobial activity . They have been evaluated against urease enzyme, a virulence factor in urease-positive microorganisms . The derivatives have shown promising results, with IC50 values ranging from 0.87±0.09 to 8.32±1.21 µM, compared with thiourea as the positive control (IC50 =22.54±2.34 µM) .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been studied extensively . A one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates has been described to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .

Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis

Compounds similar to 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline have been synthesized and studied for their potential applications in medicinal chemistry and materials science. These compounds exhibit a range of biological activities and can be used as building blocks for further chemical modifications. For instance, the facile synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles demonstrates the adaptability of this heterocyclic framework in creating compounds with potential fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).

Biological Activities

The structural analogs within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family have been explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. For example, the synthesis and evaluation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)selenopheno[2,3-d]pyrimidines revealed promising antioxidant, antibacterial, and antifungal activities, making them significant for pharmaceutical research (Kotaiah et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit promising cytotoxic activities through egfr and parp-1 inhibitions . These targets play crucial roles in cell proliferation and DNA repair, respectively .

Mode of Action

This interaction could lead to changes in cellular processes, such as reduced cell proliferation and impaired DNA repair .

Biochemical Pathways

Based on its potential targets, it may affect pathways related to cell proliferation and dna repair . The inhibition of these pathways could lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with other drugs.

Result of Action

Based on its potential targets, it is likely that the compound could induce cell cycle arrest and apoptosis, leading to reduced cell proliferation .

Analyse Biochimique

Biochemical Properties

2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . This modulation of gene expression and cell signaling pathways highlights the potential of this compound as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . This compound also interacts with DNA and RNA, potentially affecting gene expression and protein synthesis . The ability of this compound to modulate enzyme activity and gene expression underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under various conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals direct the localization of this compound, affecting its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWXVAHGFYPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164679 | |

| Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874591-55-6 | |

| Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874591-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

methanone](/img/structure/B509566.png)

![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)

![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)

![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509574.png)

![(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509576.png)